molecular formula C8H10BFO4 B1532874 [4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid CAS No. 335254-87-0

[4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid

Cat. No.: B1532874
CAS No.: 335254-87-0
M. Wt: 199.97 g/mol
InChI Key: WQWMJNDHQYSFBY-UHFFFAOYSA-N
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Description

[4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid (C₈H₁₁BFO₄; average mass: 181.984 g/mol) is a boronic acid derivative featuring a fluorine atom at the para position and a methoxymethoxy (-OCH₂OCH₃) group at the ortho position of the phenyl ring. This compound is utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the electron-donating nature of the methoxymethoxy group, which enhances reactivity . Its fluorine substituent may also influence binding specificity in biochemical applications, such as enzyme inhibition or sensor design .

Properties

IUPAC Name

[4-fluoro-2-(methoxymethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO4/c1-13-5-14-8-4-6(10)2-3-7(8)9(11)12/h2-4,11-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWMJNDHQYSFBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)OCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of [4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid. The addition of a boron-hydrogen bond over an alkene or alkyne is generally rapid, allowing for efficient synthesis of the organoborane intermediate . This intermediate is then oxidized to form the desired boronic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroboration reactions using specialized equipment to ensure precise control over reaction conditions. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial synthesis due to its efficiency and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reaction
One of the primary applications of [4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid is in the Suzuki-Miyaura cross-coupling reaction, which is a pivotal method for forming carbon-carbon bonds. This reaction allows for the coupling of aryl and vinyl boronic acids with various electrophiles, facilitating the synthesis of complex organic molecules such as pharmaceuticals, agrochemicals, and advanced materials .

Mechanism of Action
The mechanism involves transmetalation where the boronic acid group interacts with a palladium catalyst, leading to the formation of a new carbon-carbon bond. The presence of the fluoro and methoxymethoxy substituents can influence the reactivity and selectivity of the reactions, making this compound a valuable reagent in organic synthesis.

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound is utilized for synthesizing compounds that can act as enzyme inhibitors or receptor ligands. Its ability to form stable carbon-carbon bonds is crucial for creating biologically active compounds with potential therapeutic applications. For instance, derivatives of this compound have been explored for their anticancer properties, showing promise in improving bioavailability and reducing toxicity compared to existing drugs like bortezomib .

Case Studies

  • Anticancer Activity : Research indicates that certain boronic acid derivatives can enhance drug selectivity towards cancer cells by forming boronate esters with diols present on the surface of cancer cells. This selective binding can facilitate targeted drug delivery systems .
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by forming reversible covalent bonds with active site residues, which is beneficial in designing drugs targeting metabolic pathways associated with diseases like diabetes and cancer.

Industrial Applications

Material Science
In industry, this compound is employed in producing polymers and advanced materials. Its stability and reactivity make it suitable for large-scale synthesis processes where high purity and efficiency are required .

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisKey reagent in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formationSynthesis of pharmaceuticals
Medicinal ChemistryDevelopment of enzyme inhibitors and receptor ligandsAnticancer drug development
Industrial ProcessesUsed in polymer production and material scienceProduction of advanced materials

Mechanism of Action

The mechanism of action of [4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid primarily involves its role as a reagent in the Suzuki-Miyaura coupling reaction. In this reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The fluoro and methoxymethoxy substituents on the phenyl ring can influence the reactivity and selectivity of the reaction, making this compound a versatile tool in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

2.1. Structural and Electronic Differences

Key structural analogs differ in substituent type, position, and electronic effects:

Compound Name Molecular Formula Substituents Electronic Effects Key References
[4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid C₈H₁₁BFO₄ 4-Fluoro, 2-(methoxymethoxy) Electron-donating (-OCH₂OCH₃), moderate electron-withdrawing (-F)
4-Fluoro-2-methoxyphenylboronic acid C₇H₈BFO₃ 4-Fluoro, 2-methoxy Electron-donating (-OCH₃), moderate electron-withdrawing (-F)
[2-(Methoxymethoxy)-5-(trifluoromethyl)phenyl]boronic acid C₉H₁₀BF₃O₄ 2-(methoxymethoxy), 5-CF₃ Electron-donating (-OCH₂OCH₃), strong electron-withdrawing (-CF₃)
(4-Fluoro-2,6-dimethoxyphenyl)boronic acid C₈H₁₀BFO₄ 4-Fluoro, 2,6-dimethoxy Strong electron-donating (-OCH₃ at two positions)
  • Methoxymethoxy vs.
  • Fluorine vs. Trifluoromethyl : The 4-fluoro substituent offers moderate electron-withdrawing effects, whereas the trifluoromethyl group in [2-(methoxymethoxy)-5-CF₃]phenylboronic acid significantly reduces electron density, affecting reactivity in electrophilic substitutions .
2.2. Reactivity in Catalytic Reactions
  • Suzuki-Miyaura Coupling : The methoxymethoxy group in the target compound enhances reactivity compared to 2-methoxy analogs due to increased electron density at the boron center. However, 2-fluorophenyl boronic acids (e.g., 4-Fluoro-2-methoxyphenylboronic acid) exhibit lower reactivity in Rh-catalyzed carbometalation reactions, as seen in Scheme 3 of .
  • Electron Transfer Properties : Phenyl boronic acids with electron-withdrawing groups (e.g., -CF₃) show distinct conductance profiles in single-molecule junctions (see Figure 11 in ), whereas the target compound’s balanced electronic profile may favor intermediate reactivity .
2.4. Material Science and Conductance
  • Single-Molecule Junctions: 4-(Methylthio)phenyl boronic acid forms distinct conductance profiles under varying electric potentials (). The target compound’s methoxymethoxy group may alter conjugation pathways, affecting charge transport .
  • Thermal Stability : Boronic acids with nitrogen-containing heterocycles (e.g., carbazolyl derivatives in ) exhibit ultralong room-temperature phosphorescence (RTP). The target compound’s lack of extended π-systems limits such properties but may favor solubility in polar solvents .

Biological Activity

[4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid is a boronic acid derivative characterized by the presence of a fluorine atom and a methoxymethoxy substituent on a phenyl ring. This compound has gained attention in medicinal chemistry due to its potential applications in drug discovery, particularly in targeting various biological pathways. The unique structural features of this compound enhance its reactivity and biological interactions compared to other boronic acids.

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and hydroxyl groups present on various biological targets, such as enzymes and receptors. This interaction can modulate protein functions and inhibit enzyme activities, leading to diverse cellular effects. The specific mechanism of action involves:

  • Target Interaction : Binding to serine proteases and other enzymes involved in critical biochemical pathways.
  • Mode of Action : Formation of reversible covalent complexes that alter the function of target proteins.
  • Biochemical Pathways : Involvement in pathways related to cancer, diabetes management, and other metabolic processes.

Biological Activities

Research indicates that this compound exhibits several biological activities relevant to drug discovery:

  • Antitumor Activity : Boronic acids have been shown to inhibit proteasomes and certain enzymes involved in cancer pathways. Studies suggest that this compound may exhibit antitumor properties by disrupting these pathways.
  • Glucose Metabolism : Similar compounds have been studied for their effects on glucose metabolism, potentially aiding in diabetes management through interactions with enzymes like dipeptidyl peptidase IV (DPP-IV) .
  • Antibacterial and Antifungal Properties : Boronic acids are also known for their antibacterial and antifungal activities, making them valuable in treating infections .

Case Studies

  • Anticancer Activity :
    • A study evaluated the efficacy of boronic acid derivatives against human prostate cancer cell lines (PC-3) and liver cancer cell lines (HepG2). The results indicated significant anti-proliferative effects, suggesting potential therapeutic applications in oncology .
  • Enzyme Inhibition :
    • Research demonstrated that this compound could inhibit specific serine proteases, which play crucial roles in various physiological processes. This inhibition was linked to alterations in cell signaling pathways relevant to cancer progression .
  • Diabetes Management :
    • Compounds similar to this compound were investigated for their ability to regulate glucose levels by inhibiting DPP-IV. This mechanism is particularly relevant for developing new treatments for type 2 diabetes .

Comparative Analysis

The following table summarizes the structural features and unique properties of compounds similar to this compound:

Compound NameStructure FeaturesUnique Properties
4-Fluorophenylboronic AcidFluorine-substituted phenyl ringKnown for proteasome inhibition
2-Methylphenylboronic AcidMethyl substitution on phenylExhibits different reactivity profiles
3,4-Difluorophenylboronic AcidTwo fluorine substitutionsEnhanced bioactivity against certain targets
This compound Methoxymethoxy substitutionPotentially improved solubility and selectivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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